[2-(1H-1,2,4-triazol-1-yl)benzyl]amine hydrochloride
Overview
Description
[2-(1H-1,2,4-triazol-1-yl)benzyl]amine hydrochloride is a chemical compound that features a triazole ring attached to a benzylamine moiety
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole moiety have been reported to exhibit anticancer activities . These compounds often target rapidly proliferating cells, including cancer cells .
Mode of Action
Compounds with a similar 1,2,4-triazole structure have been found to inhibit the proliferation of cancer cells by inducing apoptosis . The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Similar compounds have been shown to affect the biosynthesis of strigolactone, a plant hormone . In the context of cancer, these compounds may interfere with cell proliferation and survival pathways, leading to apoptosis .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in similar compounds has been noted to improve pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Similar compounds have been reported to exhibit potent inhibitory activities against certain cancer cell lines . They have been found to induce apoptosis in cancer cells, leading to a decrease in cell proliferation .
Action Environment
It’s worth noting that similar compounds have been reported to stabilize cu(i) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-acetylene cycloaddition . This suggests that the compound’s action may be influenced by the presence of certain ions in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-1,2,4-triazol-1-yl)benzyl]amine hydrochloride typically involves the reaction of 2-(1H-1,2,4-triazol-1-yl)benzylamine with hydrochloric acid. The process can be carried out under mild conditions, often at room temperature, to yield the hydrochloride salt. The reaction may involve the use of solvents such as methanol or ethanol to facilitate the dissolution of reactants and the formation of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants. Purification steps, including crystallization and filtration, are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
[2-(1H-1,2,4-triazol-1-yl)benzyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts such as palladium or copper, basic conditions using sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted triazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, [2-(1H-1,2,4-triazol-1-yl)benzyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for therapeutic development .
Medicine
In medicinal chemistry, this compound is explored for its potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells and induce apoptosis, highlighting its potential as a chemotherapeutic agent .
Industry
In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .
Comparison with Similar Compounds
Similar Compounds
[2-(1H-1,2,4-triazol-1-yl)terephthalic acid]: Another triazole-containing compound with applications in medicinal chemistry.
[1-(1H-1,2,4-triazol-1-yl)methyl]amine: A structurally similar compound used in various chemical syntheses.
Uniqueness
[2-(1H-1,2,4-triazol-1-yl)benzyl]amine hydrochloride is unique due to its specific combination of a triazole ring and benzylamine moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[2-(1,2,4-triazol-1-yl)phenyl]methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c10-5-8-3-1-2-4-9(8)13-7-11-6-12-13;/h1-4,6-7H,5,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVACKLOQCRJBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)N2C=NC=N2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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